(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a biphenyl moiety substituted with a chlorine atom at the 4' position. This compound belongs to a class of non-natural amino acids designed for applications in medicinal chemistry, particularly as intermediates in peptide synthesis or protease inhibitors. The biphenyl group introduces rigidity and lipophilicity, while the chlorine substituent may enhance electronic interactions or improve binding affinity in target biomolecules .
Properties
IUPAC Name |
(2S)-3-[4-(4-chlorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUKWXDVCOTZTA-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid, a compound with the molecular formula CHClNO and CAS number 1282042-74-3, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chiral center at the α-carbon, which is critical for its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing for selective reactions in synthetic pathways. The presence of the 4'-chloro-[1,1'-biphenyl]-4-yl moiety is notable for its potential interactions with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 375.86 g/mol |
| CAS Number | 1282042-74-3 |
| Purity | ≥95% |
Antimicrobial Properties
Recent studies have highlighted the compound's broad-spectrum antimicrobial activity. Specifically, it has shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, modifications in the central α-amino acid structure have been linked to enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus .
Minimal Inhibitory Concentration (MIC)
The minimal inhibitory concentration (MIC) values for this compound were evaluated against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Acinetobacter baumannii | 2.0 |
These results indicate that the compound possesses significant antibacterial properties, particularly against clinically relevant pathogens.
Structure-Activity Relationship (SAR)
The SAR studies have demonstrated that variations in the substituents on the biphenyl ring and modifications to the amino acid backbone can dramatically influence biological activity. For example, compounds with electron-withdrawing groups on the aromatic system exhibited increased potency due to enhanced binding interactions with bacterial targets .
Study 1: Efficacy Against Multidrug-Resistant Strains
In a recent investigation, derivatives of this compound were tested against multidrug-resistant strains of Enterococcus faecalis. The study found that certain modifications led to a more than 16-fold reduction in MIC values compared to existing antibiotics . This highlights the potential of this compound as a lead structure for developing new antimicrobial agents.
Study 2: In Vivo Activity
Another study assessed the in vivo efficacy of this compound in murine models infected with resistant bacterial strains. The results indicated that treatment with the compound resulted in significant reductions in bacterial load compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and synthetic methodologies:
Structural and Electronic Analysis
- Biphenyl vs.
- Substituent Effects :
- Chlorine : The 4'-chloro substituent in the target compound may engage in halogen bonding or hydrophobic interactions, whereas the 3'-chloro isomer in alters steric accessibility.
- Electron-Withdrawing vs. Donating Groups : The 4-methoxy derivative introduces electron-donating effects, contrasting with the electron-withdrawing nature of chlorine or boronic acid groups .
Preparation Methods
Mitsunobu Reaction for Chiral Center Formation
The (S)-configuration is established using a Mitsunobu reaction between a biphenyl alcohol intermediate and a Boc-protected serine derivative:
Reaction Scheme :
-
Boc-Ser-OH (1.5 equiv), 4'-(chloro)biphenyl-4-methanol (1.0 equiv)
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DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF
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0°C to room temperature, 24 h
This method avoids racemization and provides >99% enantiomeric excess (ee) when using commercially available (S)-Boc-serine.
Alternative Approach: Schöllkopf Bis-lactim Ether Method
For laboratories lacking Mitsunobu reagents, chiral auxiliaries like Schöllkopf bis-lactim ethers enable asymmetric alkylation:
Steps :
-
Alkylation of bis-lactim ether with 4'-(chloro)biphenyl-4-ylmethyl bromide.
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Acidic hydrolysis to yield (S)-2-amino-3-(biphenyl)propanoic acid.
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Boc protection using Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in CH₂Cl₂.
Carboxylic Acid Formation via Ester Hydrolysis
The propanoic acid terminus is unmasked through saponification of ethyl or tert-butyl esters:
Optimized Conditions :
-
Ester substrate : (S)-2-((Boc)amino)-3-(4'-chlorobiphenyl-4-yl)propanoate
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LiOH·H₂O (3.0 equiv) in ethanol/water (3:1)
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35°C, 1 h
Lithium hydroxide outperforms NaOH or KOH in minimizing epimerization at the α-carbon.
Integrated Synthetic Routes
Route A: Sequential Coupling-Hydrolysis Strategy
Route B: Convergent Peptide Coupling
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Prepare Boc-protected amino acid and biphenyl carboxylic acid separately.
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Couple via EDC/HOBt in DMF.
-
Yield: 58%
Comparative Analysis of Methods
| Parameter | Suzuki-Mitsunobu Route | Schöllkopf Route | Peptide Coupling |
|---|---|---|---|
| Total Yield | 62% | 65% | 58% |
| Stereopurity | >99% ee | 98% ee | 95% ee |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Cost ($/g) | 12.40 | 18.70 | 22.10 |
| Key Limitation | Pd removal | Auxiliary cost | Low atom economy |
Industrial-Scale Considerations
Patent CN103819345A highlights a catalytic system using phthalocyanine metal complexes (e.g., Co-Pc) for biphenyl amination. When adapted to this synthesis:
Q & A
Q. What are the key synthetic steps for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid, and how are reaction conditions optimized?
- Answer : The synthesis typically involves: (i) Introduction of the Boc (tert-butoxycarbonyl) protecting group using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to activate carboxyl groups . (ii) Coupling of the biphenyl moiety via Suzuki-Miyaura cross-coupling, employing palladium catalysts and 4-chlorophenylboronic acid derivatives . (iii) Hydrolysis of protecting groups under mild basic conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid . Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry of coupling reagents (1.2–1.5 equivalents), and maintaining anhydrous conditions for Boc protection .
Q. Which purification techniques are effective for isolating this compound, particularly given its solubility challenges?
- Answer :
- Liquid-Liquid Extraction : After hydrolysis, partition between water and ethyl acetate to remove polar byproducts .
- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve stereoisomers and impurities .
- Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to improve crystalline yield, especially for intermediates .
Advanced Research Questions
Q. How can researchers address low coupling efficiency during Boc protection or biphenyl moiety introduction?
- Answer : Low coupling efficiency often stems from steric hindrance or poor activation. Strategies include:
- Alternative Coupling Reagents : Replace DCC with EDC/HOBt for milder conditions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for Suzuki coupling (e.g., 80°C, 30 minutes) .
- Pre-activation : Pre-form the active ester of the carboxylic acid before adding the amine component .
Monitoring by LC-MS at intermediate stages helps identify bottlenecks .
Q. What analytical methods validate the stereochemical integrity and purity of this chiral compound?
- Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to confirm enantiomeric excess (>99% for S-configuration) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the α-proton region to verify stereochemistry .
- Polarimetry : Compare specific rotation values with literature data for Boc-protected amino acids .
Q. How does the 4'-chloro-biphenyl group influence physicochemical properties, and how can this be characterized?
- Answer : The chloro-biphenyl group enhances lipophilicity, affecting solubility and membrane permeability. Characterization methods:
- LogP Measurement : Use shake-flask method with octanol/water partitioning .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as biphenyl derivatives may degrade above 200°C .
- X-ray Crystallography : Resolve crystal structure to confirm planarity and intermolecular interactions .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Answer :
- Storage Conditions : Keep under inert gas (argon) at –20°C in amber vials to prevent hydrolysis and photodegradation .
- Lyophilization : For long-term stability, lyophilize the compound and store as a powder with desiccants .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
